molecular formula C21H17NO7 B11459450 4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

Cat. No.: B11459450
M. Wt: 395.4 g/mol
InChI Key: CSCFQBKVWNPHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzodioxoles and pyranoquinolines, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxy-2H-1,3-benzodioxole with appropriate quinoline derivatives under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzodioxole or quinoline rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,5-dione derivatives, while reduction may produce partially or fully reduced analogs.

Scientific Research Applications

4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it may inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of microtubule dynamics and suppression of tubulin polymerization . The compound’s structure allows it to interact with various enzymes and receptors, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE stands out due to its unique combination of benzodioxole and pyranoquinoline moieties, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C21H17NO7

Molecular Weight

395.4 g/mol

IUPAC Name

4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione

InChI

InChI=1S/C21H17NO7/c1-25-18-12(7-14-19(20(18)26-2)28-9-27-14)11-8-15(23)29-17-10-5-3-4-6-13(10)22-21(24)16(11)17/h3-7,11H,8-9H2,1-2H3,(H,22,24)

InChI Key

CSCFQBKVWNPHMK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1C3CC(=O)OC4=C3C(=O)NC5=CC=CC=C54)OCO2)OC

Origin of Product

United States

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